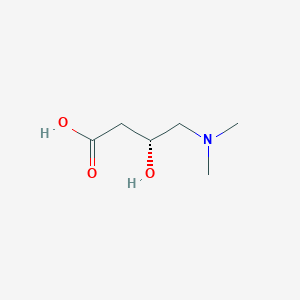

(R)-4-(Dimethylamino)-3-hydroxybutanoic Acid

Vue d'ensemble

Description

(R)-4-(Dimethylamino)-3-hydroxybutanoic Acid is an organic compound with a chiral center at the third carbon atom. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both a hydroxyl group and a dimethylamino group in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid can be achieved through several methods. One common approach involves the reduction of a precursor compound, such as a keto acid, using a reducing agent like sodium borohydride in the presence of a suitable solvent. The reaction conditions typically include maintaining a low temperature to control the stereochemistry and yield of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. These processes utilize metal catalysts, such as palladium or platinum, to facilitate the reduction of the precursor compound under controlled pressure and temperature conditions. The choice of catalyst and reaction parameters is crucial to achieving high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be further reduced to form a primary or secondary amine using reducing agents such as lithium aluminum hydride.

Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of keto acids or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amines or other functionalized derivatives.

Applications De Recherche Scientifique

(R)-4-(Dimethylamino)-3-hydroxybutanoic Acid has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.

Mécanisme D'action

The mechanism of action of (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid involves its interaction with specific molecular targets and pathways. The hydroxyl and dimethylamino groups enable the compound to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

(3S)-4-(dimethylamino)-3-hydroxybutanoic acid: The enantiomer of the compound with opposite stereochemistry at the third carbon.

4-(dimethylamino)-3-hydroxybutanoic acid: A compound with similar functional groups but without the chiral center.

4-(methylamino)-3-hydroxybutanoic acid: A compound with a methylamino group instead of a dimethylamino group.

Uniqueness: (R)-4-(Dimethylamino)-3-hydroxybutanoic Acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets

Activité Biologique

(R)-4-(Dimethylamino)-3-hydroxybutanoic acid, commonly known as L-Norcarnitine, is an organic compound with significant biological activity. Its unique structure, characterized by a dimethylamino substitution and a hydroxyl group, influences its solubility and interaction with biological systems. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C₆H₁₃N₁O₃

- Molecular Weight : 147.17 g/mol

- Solubility : Highly soluble in water, facilitating its use in various biological applications.

Biological Mechanisms

-

Fatty Acid Transport :

- This compound plays a crucial role in the transport of fatty acids into mitochondria, which is essential for energy production through fatty acid oxidation. This process is vital for maintaining cellular energy levels, especially during exercise or metabolic stress.

-

Neuroprotective Effects :

- Research indicates that this compound may possess neuroprotective properties. It has been studied for its potential to reduce oxidative stress and inflammation in neuronal cells, which could have implications for neurodegenerative diseases.

-

Exercise Performance Enhancement :

- Studies suggest that this compound may help enhance exercise performance by reducing fatigue and improving recovery times post-exercise. Its role in energy metabolism makes it a candidate for sports nutrition.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Fatty Acid Transport | Facilitates mitochondrial uptake of fatty acids for energy production | |

| Neuroprotection | Reduces oxidative stress and inflammation in neuronal cells | |

| Exercise Performance Enhancement | Decreases fatigue and improves recovery during physical exertion |

Case Studies

-

Neuroprotective Study :

- A study conducted on neuronal cell cultures demonstrated that treatment with this compound resulted in a significant reduction in markers of oxidative stress compared to untreated controls. This suggests a protective effect against neurodegeneration.

-

Exercise Performance Trial :

- In a randomized controlled trial involving athletes, supplementation with this compound showed improved endurance performance and reduced perceived exertion during high-intensity exercise sessions. Participants reported faster recovery times post-exercise, indicating the compound's potential benefits in sports medicine.

Structural Similarities and Comparisons

The biological activity of this compound can be compared to other similar compounds as shown below:

Table 2: Structural Comparisons

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (S)-4-Amino-3-hydroxybutanoic Acid | 7013-07-2 | 1.00 |

| (2S,3R)-rel-2-Amino-3-hydroxybutanoic Acid | 80-68-2 | 0.78 |

| (2R,3S)-2-Amino-3-hydroxybutanoic Acid | 632-20-2 | 0.78 |

| 2-Amino-3-hydroxybutanoic Acid | 7004-04-8 | 0.78 |

The unique dimethylamino substitution of this compound differentiates it from these structurally similar compounds, enhancing its solubility and biological activity.

Propriétés

IUPAC Name |

(3R)-4-(dimethylamino)-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-7(2)4-5(8)3-6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDDNODAJKZARA-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H](CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183465 | |

| Record name | Norcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2921-13-3 | |

| Record name | Norcarnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002921133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.